molecular formula C21H24O5 B1254844 2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone

2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone

Cat. No. B1254844
M. Wt: 356.4 g/mol
InChI Key: XEMFSBOBBNFLGA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',4',4''-trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone is a member of chalcones.

Scientific Research Applications

Bioactivity and Synthesis

Research on various dihydrochalcones, closely related to 2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone, has revealed promising bioactivity in antiviral and antimicrobial assays. For instance, Mustafa et al. (2003) studied the synthesis of 2′,4′,6′-trihydroxy-3′-methyldihydrochalcone and its bioactivity potential, highlighting the relevance of these compounds in medicinal research Mustafa et al., 2003.

Antioxidant Properties

Dihydrochalcones have been extensively studied for their antioxidant properties. Nakamura et al. (2003) conducted a study revealing the superior antioxidant activities of dihydrochalcones compared to corresponding flavanones, indicating their potential use in preventing oxidative stress-related diseases Nakamura et al., 2003.

Structural Analysis

Detailed structural analysis of various dihydrochalcones provides insights into their chemical properties and potential applications. Marek et al. (2005) investigated the crystal structures of certain dihydrochalcones, which is crucial for understanding their interactions at the molecular level Marek et al., 2005.

Natural Product Isolation and Characterization

The isolation and characterization of dihydrochalcones from natural sources have been a significant area of study. Leong et al. (1998) isolated a new dihydrochalcone from Lindera lucida, highlighting the diversity of these compounds in nature Leong et al., 1998.

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of dihydrochalcones. Somsrisa et al. (2013) identified dihydrochalcones with anti-inflammatory activity from Cyathostemma argenteum, suggesting their use in treating inflammatory conditions Somsrisa et al., 2013.

properties

Product Name

2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

3-phenyl-1-[(4R)-4,5,7-trihydroxy-2,2,6-trimethyl-3,4-dihydrochromen-8-yl]propan-1-one

InChI

InChI=1S/C21H24O5/c1-12-18(24)16(14(22)10-9-13-7-5-4-6-8-13)20-17(19(12)25)15(23)11-21(2,3)26-20/h4-8,15,23-25H,9-11H2,1-3H3/t15-/m1/s1

InChI Key

XEMFSBOBBNFLGA-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(C[C@H]2O)(C)C)O

Canonical SMILES

CC1=C(C2=C(C(=C1O)C(=O)CCC3=CC=CC=C3)OC(CC2O)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
Reactant of Route 2
Reactant of Route 2
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
Reactant of Route 3
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
Reactant of Route 4
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
Reactant of Route 5
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone
Reactant of Route 6
Reactant of Route 6
2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.